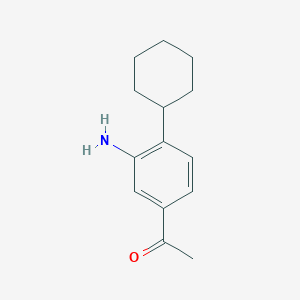
2-nitro-4-quinolin-4-yloxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-nitro-4-quinolin-4-yloxyphenol is an organic compound that features a nitro group, a quinoline moiety, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-4-quinolin-4-yloxyphenol typically involves the reaction of 4-hydroxyquinoline with 2-nitrophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-nitro-4-quinolin-4-yloxyphenol can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The phenol group can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other substituents.
Oxidation: The phenol group can be oxidized to a quinone derivative using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Alkyl halides, base (e.g., sodium hydroxide).
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 2-Amino-4-(quinolin-4-yloxy)-phenol.
Substitution: Various substituted phenol derivatives.
Oxidation: Quinone derivatives.
Scientific Research Applications
2-nitro-4-quinolin-4-yloxyphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-nitro-4-quinolin-4-yloxyphenol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components and exert cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Nitro-4-(quinolin-4-yloxy)-aniline
- 2-Nitro-4-(quinolin-4-yloxy)-benzoic acid
- 2-Nitro-4-(quinolin-4-yloxy)-benzene
Uniqueness
2-nitro-4-quinolin-4-yloxyphenol is unique due to the presence of both a nitro group and a quinoline moiety, which confer distinct chemical reactivity and potential biological activities. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H10N2O4 |
|---|---|
Molecular Weight |
282.25 g/mol |
IUPAC Name |
2-nitro-4-quinolin-4-yloxyphenol |
InChI |
InChI=1S/C15H10N2O4/c18-14-6-5-10(9-13(14)17(19)20)21-15-7-8-16-12-4-2-1-3-11(12)15/h1-9,18H |
InChI Key |
VHRYARBPHCDVGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)OC3=CC(=C(C=C3)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Bromo-6-methoxybenzo[d]oxazole](/img/structure/B8622137.png)
![5-Methyl-4,5-dihydrotetrazolo[1,5-a]quinoxaline](/img/structure/B8622147.png)







